![molecular formula C11H7BrN4 B2582539 (Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile CAS No. 1159976-55-2](/img/structure/B2582539.png)
(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile
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Description
Scientific Research Applications
Antifungal Properties
The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains. Although it exhibited only moderate activity (with an inhibition percentage of 46%), this finding encourages further exploration of related structures as potential antifungal candidates .
Antibacterial Activity
While the compound did not show significant effects against Escherichia coli, Bacillus subtilis, or Micrococcus luteus, its evaluation against bacterial strains highlights its potential antimicrobial properties. Further investigations could uncover specific applications in bacterial infections .
Coordination Chemistry
Both pyrazoles and β-ketoenols play essential roles in coordination chemistry. The compound’s ability to form stable complexes with transition metals opens avenues for designing novel coordination compounds. These complexes could find applications in catalysis, materials science, and drug delivery .
Antitumor Potential
Given the diverse biological activities of pyrazole derivatives, exploring the antitumor properties of this compound is warranted. Previous studies have shown that pyrazoles can act as antitumor agents, making this area of research promising .
Antiviral Applications
Although not directly tested in this study, the β-ketoenol functionality has been associated with antiviral properties. Investigating whether this compound exhibits antiviral effects could be valuable, especially in the context of emerging viral diseases .
Anti-Inflammatory and Antioxidant Effects
β-ketoenols have been studied for their anti-inflammatory and antioxidant activities. Considering the compound’s structure, it might possess similar properties. Further assays could shed light on its potential therapeutic benefits .
properties
IUPAC Name |
(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-3-1-2-8(4-9)7-16-11(6-14)10(15)5-13/h1-4,7H,15H2/b11-10-,16-7? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWVKHOTLNWOOI-OOQWFJINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile |
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